Cas no 621-08-9 (Benzyl Sulfoxide)

Benzyl Sulfoxide 化学的及び物理的性質
名前と識別子
-
- (Sulfinylbis(methylene))dibenzene
- Dibenzylsulfoxide
- benzylsulfinylmethylbenzene
- Benzyl sulfoxide
- Dibenzyl sulfoxide
- Tardiol D
- Sulfoxide, dibenzyl
- Dibenzyl sulphoxide
- Bis(phenylmethyl) sulfoxide
- Benzene, 1,1'-[sulfinylbis(methylene)]bis-
- Benzyl sulfoxide (6CI,8CI)
- MLS002637483
- HTMQZWFSTJVJEQ-UHFFFAOYSA-N
- (phenylmethanesulfinylmethyl)benzene
- BENZENE, 1,1'-(SULFINYLBIS(METHYLENE))BIS-
- 1,1'-(sulfinyldimethanediyl)dib
- 1,1’-(sulfinylbis(methylene))bis-benzen
- DIBENZYL SULFOXIDE 95%
- Benzene, 1,1-sulfinylbis(methylene)bis-
- sulfinylbis(methylene)dibenzene
- Benzyl sulfoxide, 98+%
- DIBENZYL SULFOXIDE FOR SYNTHESIS
- (Sulfinylbis(methylene)
- [(Benzylsulfinyl)methyl]benzene
- 621-08-9
- 4-06-00-02651 (Beilstein Handbook Reference)
- SY050947
- Dibenzylsulfoxyd
- NSC-55
- 554PDF1275
- SMR001547021
- D95355
- 1,1'-(sulfinyldimethanediyl)dibenzene
- EINECS 210-668-7
- Benzene,1'-[sulfinylbis(methylene)]bis-
- SULFOXIDE,DIBENZYL
- BRN 2049262
- 1,1'-[sulfinylbis(methylene)]dibenzene
- NS00020009
- Z316995896
- Benzyl sulphoxide
- AC-16487
- Preventol CI 5
- 1,1'-[sulfinylbis(methylene)]bis-benzene
- InChI=1/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H
- DTXSID8022088
- WLN: R1SO&1R
- CS-0204274
- Q5805477
- A833587
- AS-61321
- SCHEMBL340372
- benzylsulfinyl-methyl-benzene
- NSC 55
- CHEMBL190496
- (phenylmethyl)sulfinylmethylbenzene
- 1,1'-(SULFINYLBIS(METHYLENE))BIS(BENZENE)
- AI3-62190
- AKOS004907768
- D0001
- NCGC00246832-01
- NSC55
- AE-641/05560032
- [(Benzylsulfinyl)methyl]benzene #
- BDBM22781
- MFCD00004782
- [(phenylmethane)sulfinylmethyl]benzene
- UNII-554PDF1275
- FT-0624664
- DTXCID802088
- 1,1'-(sulfinylbis(methylene))dibenzene
- Dibenzylsulphoxide
- Benzyl Sulfoxide
-
- MDL: MFCD00004782
- インチ: 1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChIKey: HTMQZWFSTJVJEQ-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
- BRN: 2049262
計算された属性
- せいみつぶんしりょう: 230.07700
- どういたいしつりょう: 230.076536
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 36.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: よくじょうけっしょう
- 密度みつど: 1.1421 (rough estimate)
- ゆうかいてん: 133.0 to 136.0 deg-C
- ふってん: 342.33°C (rough estimate)
- フラッシュポイント: 222.007 °C
- 屈折率: 1.5700 (estimate)
- PH値: 6.0-6.5 (0.3g/l, H2O, 20℃)
- ようかいど: 0.3g/l
- PSA: 36.28000
- LogP: 4.00120
- ようかいせい: アルコール、エーテル、温水に可溶である、冷水に溶けない
Benzyl Sulfoxide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:DA9275000
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
Benzyl Sulfoxide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Benzyl Sulfoxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0001-25G |
Dibenzyl Sulfoxide |
621-08-9 | >99.0%(HPLC) | 25g |
¥225.00 | 2024-04-16 | |
eNovation Chemicals LLC | D380497-100g |
Dibenzyl Sulfoxide |
621-08-9 | 97% | 100g |
$200 | 2024-05-24 | |
Key Organics Ltd | AS-61321-25G |
(phenylmethanesulfinylmethyl)benzene |
621-08-9 | >97% | 25g |
£95.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1009843-100g |
DIBENZYL SULFOXIDE |
621-08-9 | 99% | 100g |
$200 | 2024-06-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155299-100g |
Benzyl Sulfoxide |
621-08-9 | >99.0%(HPLC) | 100g |
¥598.90 | 2023-09-03 | |
Apollo Scientific | OR11149-100g |
Dibenzylsulphoxide |
621-08-9 | 100g |
£72.00 | 2025-02-19 | ||
Ambeed | A442496-100g |
Dibenzyl Sulfoxide |
621-08-9 | 99% | 100g |
$63.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1009843-500g |
DIBENZYL SULFOXIDE |
621-08-9 | 99% | 500g |
$350 | 2024-06-05 | |
TRC | B535393-500mg |
Benzyl Sulfoxide |
621-08-9 | 500mg |
$ 65.00 | 2022-06-01 | ||
Key Organics Ltd | AS-61321-100G |
(phenylmethanesulfinylmethyl)benzene |
621-08-9 | >97% | 100g |
£204.00 | 2025-02-08 |
Benzyl Sulfoxide 関連文献
-
Wu Yang,Yingzi Li,Jiefeng Zhu,Wentan Liu,Jie Ke,Chuan He Chem. Sci. 2020 11 10149
-
Lin Tang,Tao Peng,Gang Wang,Xiaoxue Wen,Yunbo Sun,Shouguo Zhang,Shuchen Liu,Lin Wang Med. Chem. Commun. 2018 9 625
-
Semistan Karabuga,Murat Cakici,Cavit Kazaz,Ertan Sahin,Hamdullah Kilic,Sabri Ulukanli Org. Biomol. Chem. 2011 9 7887
-
Steven T. J. Droge,Geoff Hodges,Mark Bonnell,Steve Gutsell,Jayne Roberts,Alexandre Teixeira,Elin L. Barrett Environ. Sci.: Processes Impacts 2023 25 621
-
Lin Tang,Tingting Chen,Hongpeng Yang,Xiaoxue Wen,Yunbo Sun,Shuchen Liu,Tao Peng,Shouguo Zhang,Lin Wang RSC Adv. 2021 11 37462
-
Ke Yang,Qin Li,Zhengyi Li,Xiaoqiang Sun Chem. Commun. 2023 59 5343
-
Xin Huang,Weizhao Zhao,Yuchen Liang,Minghui Wang,Yaling Zhan,Yage Zhang,Lichun Kong,Zhi-Xiang Wang,Bo Peng Org. Chem. Front. 2021 8 1280
-
Ping Liu,Ziyan Shen,Yao Yuan,Peipei Sun Org. Biomol. Chem. 2016 14 6523
-
Zubair Ahmed,Harold C. Avila,Rafael S. Carvalho,Jiang Kai,J. A. L. C. Resende,Elisa Bandini,Andrea Barbieri,Marco Cremona New J. Chem. 2020 44 14161
-
Nicolas Brondel,Eamonn J. A. Moynihan,K. Niamh Lehane,Kevin S. Eccles,Curtis J. Elcoate,Simon J. Coles,Simon E. Lawrence,Anita R. Maguire CrystEngComm 2010 12 2910
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzyl alkyl sulfoxides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzyl sulfoxides Benzyl alkyl sulfoxides
- Solvents and Organic Chemicals Organic Compounds
Benzyl Sulfoxideに関する追加情報
Benzyl Sulfoxide (CAS No. 621-08-9): A Comprehensive Overview
Benzyl Sulfoxide, with the chemical formula C7H8O2 and CAS number 621-08-9, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its sulfoxide functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The increasing interest in Benzyl Sulfoxide stems from its role in the development of novel therapeutic agents and advanced materials, reflecting its broad applicability across multiple scientific domains.
The structure of Benzyl Sulfoxide consists of a benzyl group attached to a sulfoxide moiety. This structural feature imparts both lipophilicity and oxygen-rich characteristics, making it an attractive candidate for drug design. The sulfoxide group is particularly noteworthy, as it can participate in various chemical reactions, including nucleophilic substitution and metal coordination, which are pivotal in medicinal chemistry. These reactivities have positioned Benzyl Sulfoxide as a key building block in the synthesis of complex molecules.
In recent years, the pharmaceutical industry has seen a surge in the exploration of sulfoxides as pharmacophores due to their ability to modulate biological pathways effectively. For instance, studies have demonstrated that sulfoxides can enhance the bioavailability of drugs by improving their solubility and metabolic stability. This has led to the investigation of Benzyl Sulfoxide as a potential scaffold for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the most compelling applications of Benzyl Sulfoxide is in the field of oncology. Researchers have identified that derivatives of this compound exhibit inhibitory effects on enzymes involved in tumor growth and progression. Specifically, studies have shown that certain sulfoxides can interfere with the activity of kinases and other signaling molecules critical for cancer cell survival. These findings have prompted further investigation into the development of Benzyl Sulfoxide-based inhibitors as novel chemotherapeutic agents.
The role of Benzyl Sulfoxide extends beyond pharmaceuticals into materials science. Its unique electronic properties make it suitable for use in organic electronics, where it can serve as a component in conductive polymers and organic semiconductors. Additionally, its ability to form stable complexes with transition metals has opened up possibilities for its use in catalysis and material functionalization.
The synthesis of Benzyl Sulfoxide typically involves the oxidation of benzyl sulfides using appropriate oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These reactions are well-documented and have been optimized for high yields and purity, making Benzyl Sulfoxide readily accessible for industrial applications. The ease of synthesis combined with its versatile reactivity ensures that it remains a cornerstone in synthetic chemistry.
In conclusion, Benzyl Sulfoxide (CAS No. 621-08-9) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features and chemical properties have positioned it as a crucial intermediate in drug development and advanced material creation. As research continues to uncover new applications for this compound, its importance is only set to grow, solidifying its place as a vital component in modern chemical research.
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